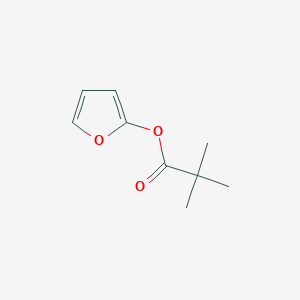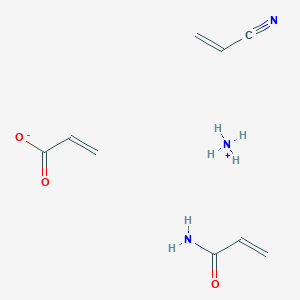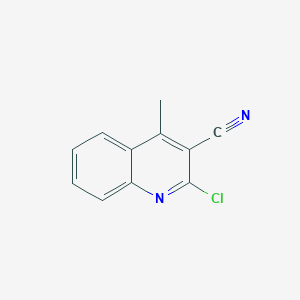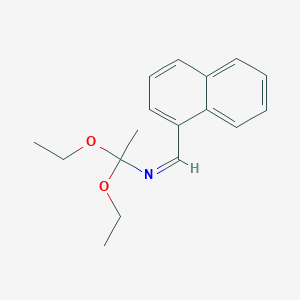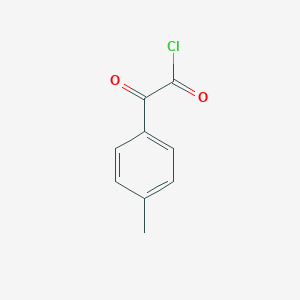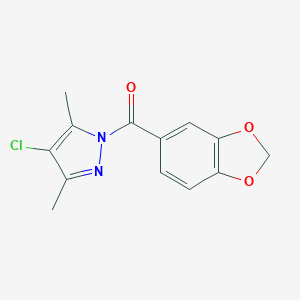
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-chloro-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-chloro-3,5-dimethyl-1H-pyrazole, commonly known as BDP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a pyrazole-based compound that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Mécanisme D'action
The exact mechanism of action of BDP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Effets Biochimiques Et Physiologiques
BDP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, as well as the activity of certain enzymes, such as COX-2. Additionally, BDP has been found to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BDP in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of inflammation and tumor growth, as well as to develop potential treatments for these diseases. However, one of the limitations of using BDP in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling BDP to avoid any adverse effects.
Orientations Futures
There are many potential future directions for research on BDP. One area of research could be focused on optimizing the synthesis method for BDP to improve its yield and purity. Additionally, further studies could be conducted to better understand the mechanism of action of BDP and to identify potential new targets for its use. Finally, clinical trials could be conducted to evaluate the efficacy and safety of BDP as a potential treatment for inflammatory diseases and cancer.
Méthodes De Synthèse
The synthesis method for BDP involves the condensation of 5-hydroxy-1,3-benzodioxole-4-carboxylic acid with 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure BDP.
Applications De Recherche Scientifique
BDP has been extensively studied for its potential use in treating various diseases. It has been found to exhibit anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as arthritis and asthma. Additionally, BDP has been found to have anti-tumor properties, making it a potential candidate for treating cancer.
Propriétés
Numéro CAS |
108132-61-2 |
|---|---|
Nom du produit |
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-chloro-3,5-dimethyl-1H-pyrazole |
Formule moléculaire |
C13H11ClN2O3 |
Poids moléculaire |
278.69 g/mol |
Nom IUPAC |
1,3-benzodioxol-5-yl-(4-chloro-3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C13H11ClN2O3/c1-7-12(14)8(2)16(15-7)13(17)9-3-4-10-11(5-9)19-6-18-10/h3-5H,6H2,1-2H3 |
Clé InChI |
FQNSBGQWWPBWEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C)Cl |
SMILES canonique |
CC1=C(C(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C)Cl |
Autres numéros CAS |
108132-61-2 |
Synonymes |
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-chloro-3,5-dimethyl-1H-pyrazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



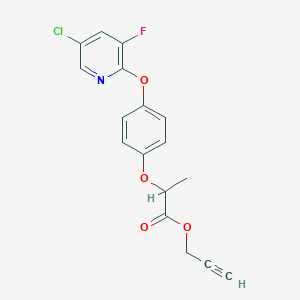
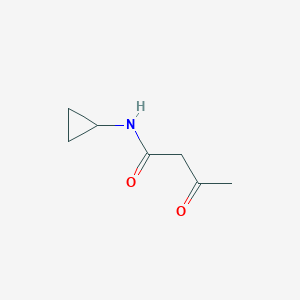
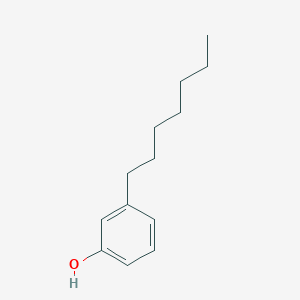
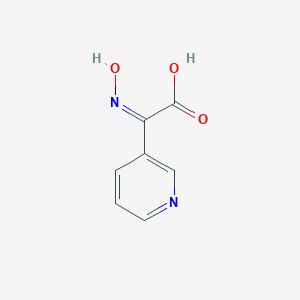
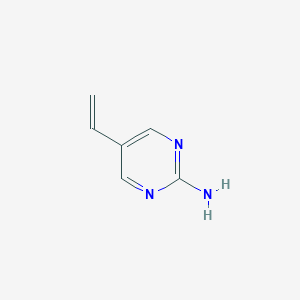
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)
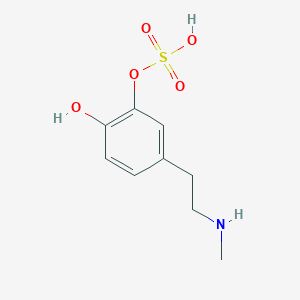
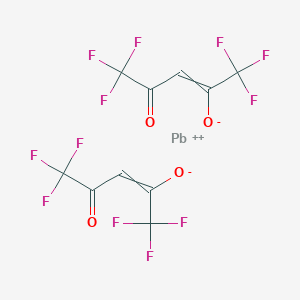
![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)
